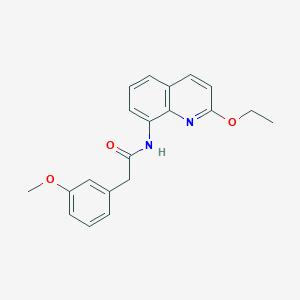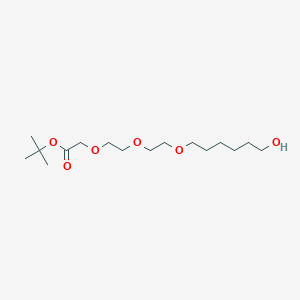
Boc-C1-PEG3-C4-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-C1-PEG3-C4-OH is a PROTAC linker belonging to the alkyl/ether class. PROTACs (PROteolysis TAgeting Chimeras) are innovative molecules designed to selectively degrade specific target proteins within cells. They consist of two different ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. By exploiting the intracellular ubiquitin-proteasome system, PROTACs trigger the degradation of the target protein .
科学的研究の応用
Boc-C1-PEG3-C4-OH finds applications in various scientific fields:
Chemistry: As a versatile linker, it contributes to the design of PROTACs for targeted protein degradation.
Biology: Researchers use it to study protein-protein interactions and cellular processes.
Medicine: PROTACs hold promise for developing novel therapies by selectively eliminating disease-related proteins.
Industry: Although not widely used industrially, its potential impact on drug discovery and personalized medicine is significant.
作用機序
Boc-C1-PEG3-C4-OH’s mechanism of action involves recruiting an E3 ubiquitin ligase to the target protein. This leads to ubiquitination and subsequent proteasomal degradation. The specific molecular targets and pathways vary depending on the PROTAC design.
将来の方向性
生化学分析
Biochemical Properties
Boc-C1-PEG3-C4-OH, as a PROTAC linker, plays a crucial role in biochemical reactions. It interacts with target proteins and E3 ubiquitin ligases . The nature of these interactions involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. It enables the simultaneous binding of a target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
準備方法
Industrial Production Methods: Unfortunately, information on large-scale industrial production methods for Boc-C1-PEG3-C4-OH remains scarce. Its primary use lies in research and development rather than commercial production.
化学反応の分析
Types of Reactions: Boc-C1-PEG3-C4-OH is likely involved in various chemical reactions due to its linker functionality. Common reactions include ether cleavage, amidation, and esterification.
Reagents and Conditions:Ether Cleavage: Removal of the Boc (tert-butoxycarbonyl) protecting group can be achieved using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in anhydrous solvents.
Amidation: To form amide bonds, this compound reacts with carboxylic acids (e.g., acetic acid) or acid chlorides (e.g., acetyl chloride) in the presence of coupling agents (e.g., DCC or EDC).
Esterification: this compound can undergo esterification with carboxylic acids (e.g., acetic acid) using acid catalysts (e.g., sulfuric acid).
Major Products: The major products arising from these reactions include Boc-C1-PEG3-C4-NH2 (after amidation) and Boc-C1-PEG3-C4-OAc (after esterification).
類似化合物との比較
While Boc-C1-PEG3-C4-OH is unique due to its PEG-based linker, other PROTAC linkers, such as Boc-C1-PEG3-C4-OBn, exist . These compounds differ in their functional groups and properties.
特性
IUPAC Name |
tert-butyl 2-[2-[2-(6-hydroxyhexoxy)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-12-20-11-10-19-9-7-5-4-6-8-17/h17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQECXXHSDFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

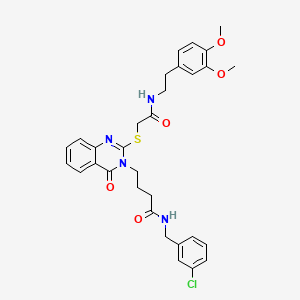
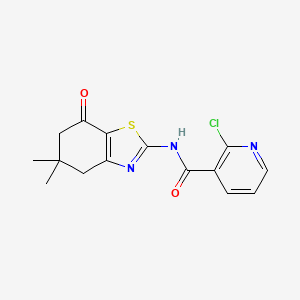
![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511539.png)
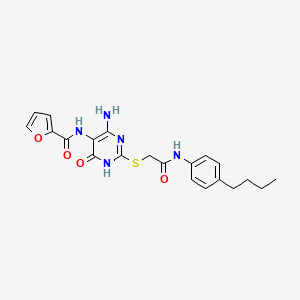


![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511545.png)
